molecular formula C23H32N2O2 B2681050 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol CAS No. 612048-47-2

1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol

Cat. No.: B2681050
CAS No.: 612048-47-2
M. Wt: 368.521
InChI Key: TXOIRWBWWGRHFH-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol is a piperazine-derived compound characterized by a benzhydryl (diphenylmethyl) group at the piperazine nitrogen and an isopropoxypropanol side chain.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-19(2)27-18-22(26)17-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23,26H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOIRWBWWGRHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzhydrylpiperazine: The initial step involves the reaction of benzhydryl chloride with piperazine to form benzhydrylpiperazine.

    Alkylation: The benzhydrylpiperazine is then alkylated with an appropriate alkylating agent, such as 3-chloro-2-propanol, to introduce the isopropoxypropanol group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The target compound shares a benzhydrylpiperazine core with multiple analogs but differs in its substituent groups. Key comparisons include:

Compound Name / ID Core Structure Substituent(s) Molecular Features Melting Point (°C)
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol Benzhydrylpiperazine 3-isopropoxypropan-2-ol Hydroxyl, ether, flexible chain Not reported
Compounds 6d–6l () Benzhydrylpiperazine Sulfamoyl/sulfonamide groups Sulfur-containing, planar aromaticity 132–230
(E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(3,4-diethoxyphenyl)prop-2-en-1-one () Benzhydrylpiperazine α,β-unsaturated ketone, diethoxyphenyl Conjugated system, ketone Not reported
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol () Piperazine + cyclohexenol Cyclohexenol, isopropylbenzyl Rigid bicyclic structure Not reported

Key Observations:

  • Substituent Effects on Polarity: The hydroxyl and ether groups in the target compound enhance polarity compared to sulfonamide analogs (), which may improve aqueous solubility.
  • Steric Considerations: The benzhydryl group in all compounds contributes to steric hindrance, which may influence binding interactions in biological systems. The cyclohexenol derivative () exhibits rigid geometry, contrasting with the flexible propanol chain of the target compound .
  • Thermal Stability: Sulfonamide analogs () show higher melting points (132–230°C), likely due to strong intermolecular hydrogen bonding and crystallinity from planar sulfonamide groups. The target compound’s isopropoxypropanol chain may reduce crystallinity, though experimental data are lacking .

Structural Insights from Crystallography

By contrast, the target compound’s hydroxyl group may facilitate hydrogen-bonded networks, though crystallographic data are unavailable .

Research Implications and Gaps

  • The isopropoxypropanol group could modulate blood-brain barrier permeability compared to sulfonamides .
  • Knowledge Gaps: Missing data on the target compound’s melting point, solubility, and biological activity limit direct comparisons. Further studies should prioritize these metrics.

Biological Activity

1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol, also known by its CAS number 612048-47-2, is a compound belonging to the class of piperazine derivatives. It features a benzhydryl group linked to a piperazine ring, which is further connected to an isopropoxypropanol moiety. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps:

  • Formation of Benzhydrylpiperazine : The reaction of benzhydryl chloride with piperazine.
  • Alkylation : Alkylation with 3-chloro-2-propanol to introduce the isopropoxypropanol group.
  • Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can affect its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Antiviral Properties

Preliminary research suggests that it may inhibit viral replication, although the specific viral targets and mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has been investigated for its anticancer effects, particularly in vitro studies demonstrating cytotoxicity against cancer cell lines. The benzhydryl moiety is believed to play a crucial role in modulating cellular pathways associated with cancer progression.

The exact mechanism through which this compound exerts its biological effects involves interaction with specific receptors and enzymes. The benzhydrylpiperazine component is known to interact with various molecular targets, potentially leading to alterations in cellular signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-Benzhydrylpiperazin-1-yl)-2-propanolLacks isopropoxy groupVaries; less potent
1-(4-Benzhydrylpiperazin-1-yl)-3-methoxypropan-2-olContains methoxy groupDifferent reactivity
1-(4-Benzhydrylpiperazin-1-yl)-3-ethoxypropan-2-olEthoxy group presentAltered solubility

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Anticancer Research : In vitro assays indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Further research is needed to explore its efficacy in vivo.
  • Mechanistic Insights : Research exploring the interaction of this compound with human carbonic anhydrase (hCA) isoforms revealed selective inhibition patterns, suggesting potential therapeutic applications in diseases where hCA plays a role.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol?

Methodological Answer:
Structural confirmation requires a combination of 1H/13C NMR to resolve proton and carbon environments (e.g., benzhydryl aromatic protons, piperazine methylene groups) and mass spectrometry (MS) to verify molecular weight. Thin-layer chromatography (TLC) with silica gel (hexane/EtOAc gradients) is recommended for purity assessment during synthesis . For complex stereochemistry, 2D NMR techniques (COSY, HSQC, HMBC) are critical to confirm connectivity and rule out isomeric byproducts .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Reagent stoichiometry control : Excess benzhydrylpiperazine (1.5–2.0 eq.) to drive coupling reactions, as demonstrated in analogous syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DCM/acetone mixtures) enhance reaction homogeneity, while ethanol/ethyl acetate recrystallization improves crystalline purity .
  • Catalytic additives : Triethylamine (TEA) or NaBH(AcO)₃ for reductive amination steps, ensuring efficient intermediate formation .
  • Chromatography : Silica gel column chromatography (hexane → EtOAc gradient) isolates the target compound from unreacted intermediates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Gloves must be removed using proper techniques to avoid contamination .
  • Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks.
  • Decontamination : Immediate ethanol washing for spills on skin; consult safety data sheets (SDS) for solvent compatibility .

Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-validation : Compare NMR/MS data with structurally analogous compounds (e.g., benzhydrylpiperazine derivatives) to identify expected shifts/peaks .
  • Dynamic NMR experiments : Resolve conformational flexibility in piperazine rings by analyzing temperature-dependent splitting patterns .
  • Crystallographic validation : If available, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation, though crystallization may require trial of mixed solvents (ethyl acetate/hexane) .

Advanced: What strategies are effective for analyzing stereochemical configurations in derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol eluents to separate enantiomers.
  • Optical rotation measurements : Compare specific rotations ([α]D) with literature values for stereoisomeric benchmarks .
  • NOESY NMR : Detect spatial proximity between isopropoxy protons and benzhydryl groups to infer spatial arrangements .

Basic: What chromatographic techniques are suitable for purifying this compound?

Methodological Answer:

  • Flash chromatography : Silica gel (60–200 µm) with gradient elution (hexane → EtOAc → MeOH) removes polar impurities .
  • Preparative TLC : For small-scale purification, use silica-coated plates with 5% MeOH/DCM for high-resolution separation .

Advanced: How can crystallization conditions be systematically optimized for X-ray diffraction-quality crystals?

Methodological Answer:

  • Solvent screening : Test mixed-solvent systems (ethanol/ethyl acetate, hexane/acetone) to identify conditions favoring slow nucleation .
  • Temperature gradients : Gradual cooling (e.g., 40°C → room temperature) promotes ordered crystal lattice formation.
  • Seeding : Introduce microcrystals from prior batches to induce controlled growth .

Advanced: What are best practices for ensuring reproducibility in multi-step syntheses involving benzhydrylpiperazine intermediates?

Methodological Answer:

  • Intermediate characterization : Validate each step via TLC and NMR before proceeding. For example, confirm piperazine coupling via disappearance of starting material peaks .
  • Stoichiometric logs : Document exact equivalents of reagents (e.g., NaBH(AcO)₃ in reductive amination) to minimize batch-to-batch variability .
  • Stability testing : Store intermediates under inert atmospheres (N₂/Ar) to prevent oxidation of benzhydryl groups .

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